4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride
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Overview
Description
4-Amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is a compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride typically involves the reaction of indole derivatives with appropriate amino acids under controlled conditions. One common method involves the use of indole-3-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
4-Amino-5-(1H-indol-3-yl)-5-oxopentano
Properties
CAS No. |
2639421-34-2 |
---|---|
Molecular Formula |
C13H15ClN2O3 |
Molecular Weight |
282.7 |
Purity |
95 |
Origin of Product |
United States |
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